

2-Ethoxy-5-trifluoromethylphenylboronic acid structure and synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Ethoxy-5-trifluoromethylphenylboronic acid

Cat. No.: B1592966

[Get Quote](#)

An In-Depth Technical Guide to **2-Ethoxy-5-trifluoromethylphenylboronic Acid**: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of **2-Ethoxy-5-trifluoromethylphenylboronic acid**, a key building block in modern synthetic and medicinal chemistry. We delve into its fundamental physicochemical properties, provide detailed, field-proven protocols for its synthesis, and explore its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The narrative emphasizes the causal reasoning behind experimental choices, grounding theoretical concepts in practical, validated methodologies. This document is intended for researchers, synthetic chemists, and drug development professionals who require a deep, functional understanding of this versatile reagent and its strategic role in the construction of complex molecules.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are foundational reagents in organic synthesis, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond formation.^[1] Among this class, molecules featuring fluorine-containing substituents, such as the trifluoromethyl (-CF₃) group, are of paramount importance in the pharmaceutical and agrochemical industries.^[2] The

incorporation of a -CF₃ group can profoundly and beneficially alter a molecule's physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to biological targets.[3]

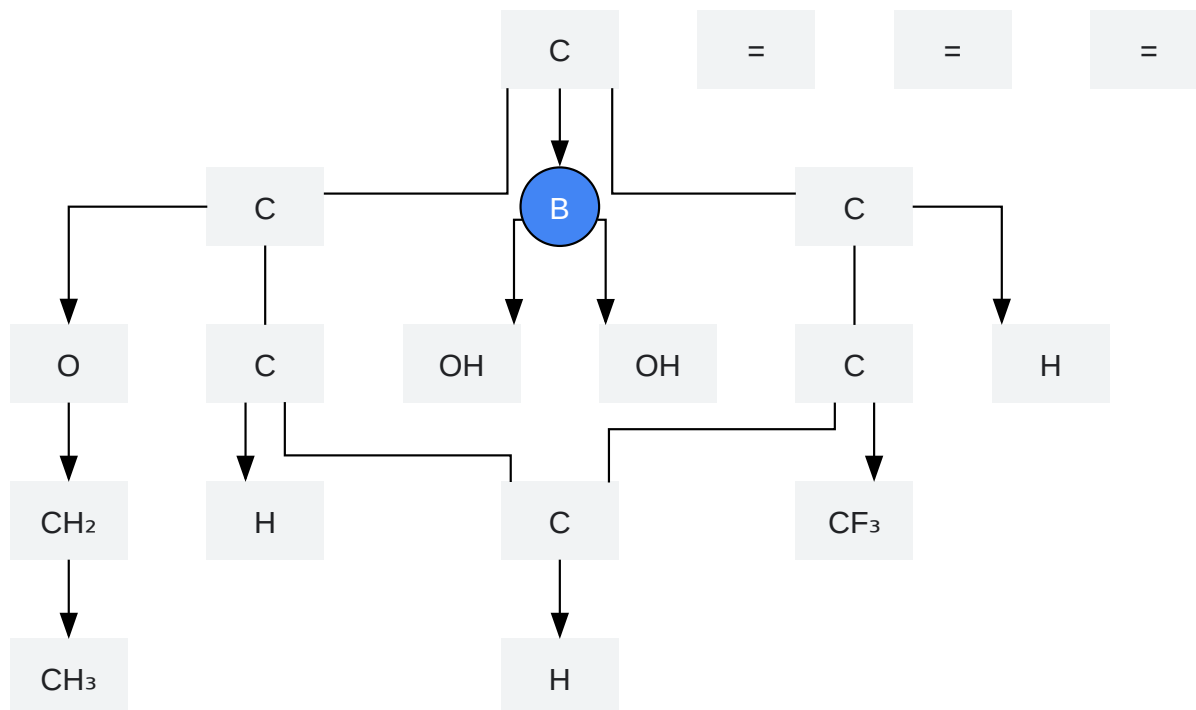
2-Ethoxy-5-trifluoromethylphenylboronic acid emerges as a particularly valuable reagent. It combines the reactivity of the boronic acid moiety with a unique substitution pattern: an electron-donating ethoxy group and a strongly electron-withdrawing trifluoromethyl group. This electronic arrangement influences the reactivity of the boronic acid and provides medicinal chemists with a pre-functionalized aromatic ring, enabling the efficient synthesis of complex drug candidates and functional materials. This guide will serve as a definitive resource on its structure, synthesis, and application.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a reagent's physical and chemical properties is critical for its effective use. **2-Ethoxy-5-trifluoromethylphenylboronic acid** is a stable, solid compound under standard laboratory conditions.

Chemical Structure

The structure features a phenyl ring substituted at position 1 with a boronic acid group [-B(OH)₂], at position 2 with an ethoxy group (-OCH₂CH₃), and at position 5 with a trifluoromethyl group (-CF₃).



[Click to download full resolution via product page](#)

Caption: Chemical Structure of **2-Ethoxy-5-trifluoromethylphenylboronic acid**.

Core Properties

The key identifying and physical properties of the compound are summarized below for quick reference.

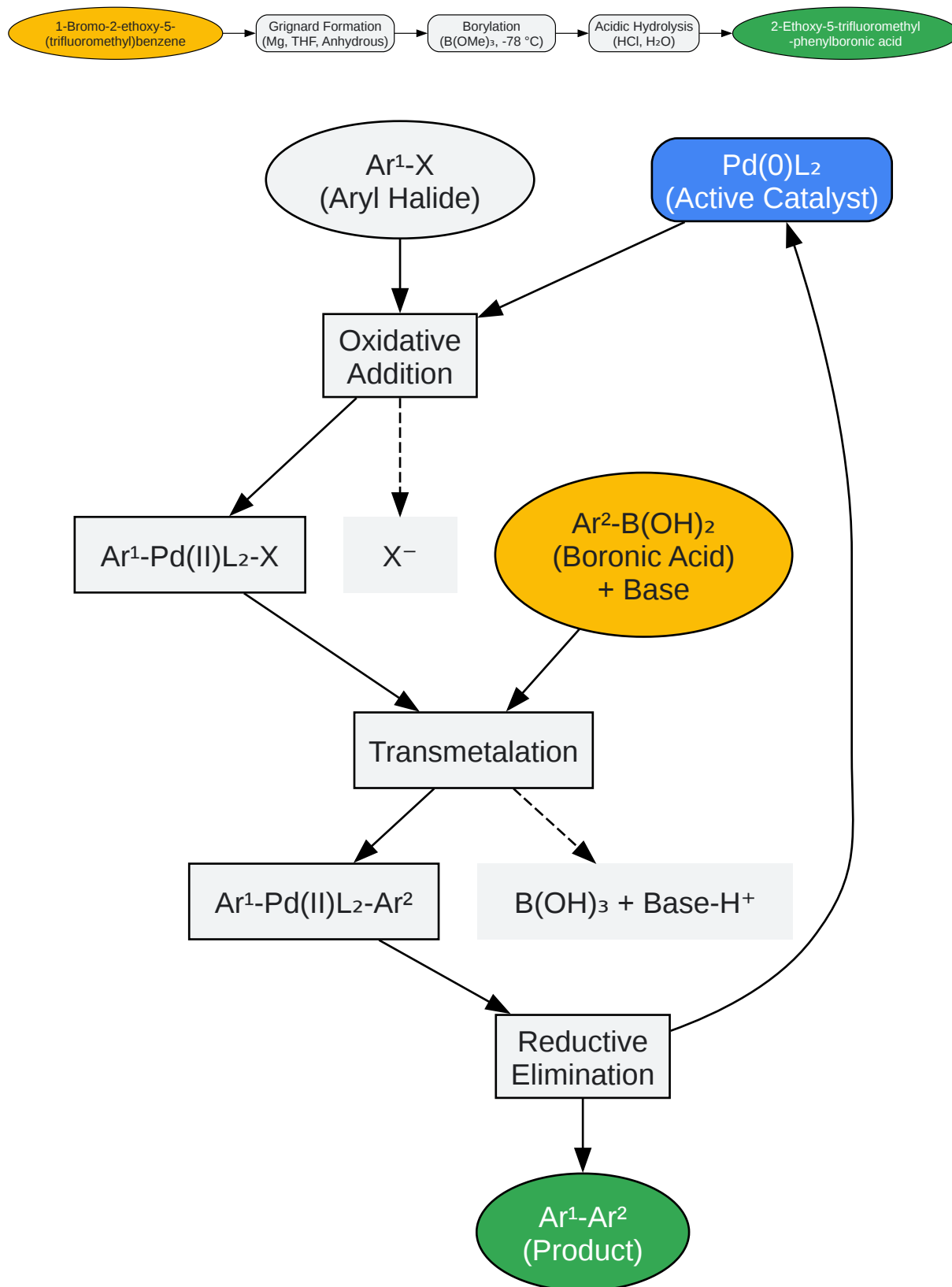
Property	Value	Reference(s)
CAS Number	850593-10-1	[4][5]
Molecular Formula	C ₉ H ₁₀ BF ₃ O ₃	[4][5]
Molecular Weight	233.98 g/mol	[4][5]
Appearance	White to off-white solid	General knowledge
Melting Point	100-104 °C	[4]
Purity (Typical)	≥98%	[4]

Synthesis of 2-Ethoxy-5-trifluoromethylphenylboronic acid

The synthesis of arylboronic acids is a well-established field in organic chemistry. A robust and widely applicable method involves the reaction of an organometallic intermediate, typically a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[1] This approach provides a reliable pathway to **2-Ethoxy-5-trifluoromethylphenylboronic acid** from its corresponding aryl bromide precursor.

Synthetic Strategy: A Mechanistic Perspective

The chosen pathway leverages the polarity reversal (umpolung) offered by Grignard reagent formation. The electrophilic carbon of the aryl bromide is converted into a potent nucleophile, which then attacks the electrophilic boron atom of the borate ester. The low temperature required for this step is critical to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed boronate ester. The final hydrolysis step is a straightforward acid-catalyzed cleavage of the boronate ester to yield the target boronic acid.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylboronic acid: Synthesis, reactions_Chemicalbook [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. indiamart.com [indiamart.com]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [2-Ethoxy-5-trifluoromethylphenylboronic acid structure and synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592966#2-ethoxy-5-trifluoromethylphenylboronic-acid-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com